Covalent Staining vs. Coomassie
Uniblue A covalently labels proteins via nucleophilic addition of its vinyl sulfone group to primary amines (preferentially lysine residues) [1]. In a direct head-to-head comparison of protein identification from gel bands, Uniblue A staining exclusively detected 13 proteins that were not identified with Coomassie staining, whereas Coomassie staining exclusively detected only 8 proteins; 12 proteins were common to both methods [2]. This difference arises because covalent pre-gel staining minimizes protein loss during electrophoresis, enhancing detection of low-abundance species.
| Evidence Dimension | Number of proteins exclusively identified from gel bands |
|---|---|
| Target Compound Data | 13 proteins exclusively detected |
| Comparator Or Baseline | Coomassie staining: 8 proteins exclusively detected |
| Quantified Difference | 62.5% more exclusive identifications with Uniblue A |
| Conditions | E. coli MalE-lacZα over-expression band; ProteinProphet score threshold 0.9; SDS-PAGE |
Why This Matters
This differential protein coverage is critical for proteomics workflows where capturing low-abundance or post-translationally modified species is essential.
- [1] Mata-Gómez, M., Yasui, M., & Winkler, R. (2012). Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. PLOS ONE, 7(2), e31438. https://doi.org/10.1371/journal.pone.0031438 View Source
- [2] Figure 5. Comparison of identified proteins in the putative E. coli MalE-lacZα band. PLOS ONE. https://doi.org/10.1371/journal.pone.0031438.g005 View Source
